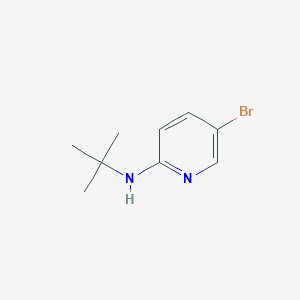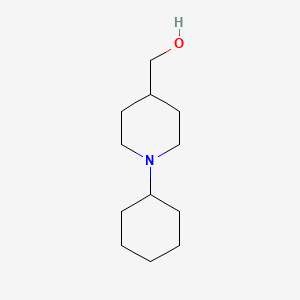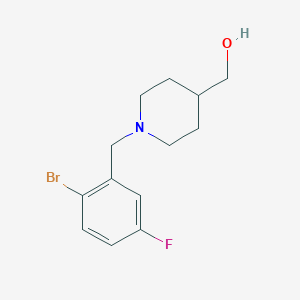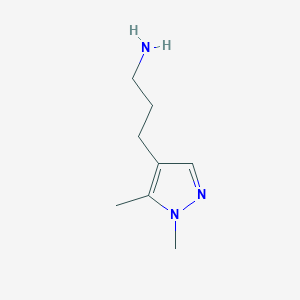
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine
説明
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a tert-butylamine group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 2-pyridinylamine: The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine typically begins with the bromination of 2-pyridinylamine. This reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position of the pyridine ring.
Alkylation with tert-butylamine: The brominated intermediate is then subjected to alkylation with tert-butylamine. This step involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of tert-butylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the pyridine ring or the tert-butylamine group is oxidized to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Base (e.g., sodium hydride), solvent (e.g., DMF, THF)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products Formed:
Substitution Products: Various
特性
IUPAC Name |
5-bromo-N-tert-butylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLCZRYQMLOAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256814 | |
| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-41-2 | |
| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)
